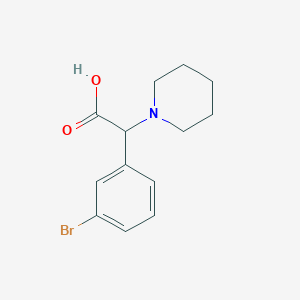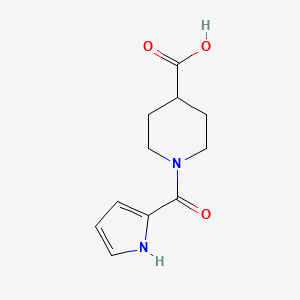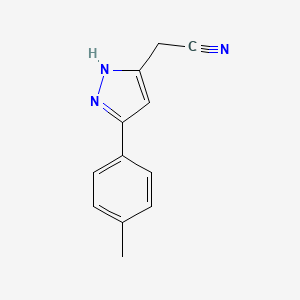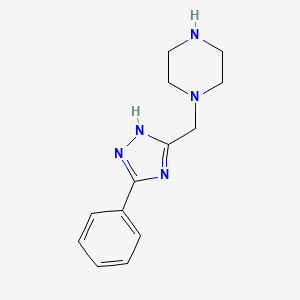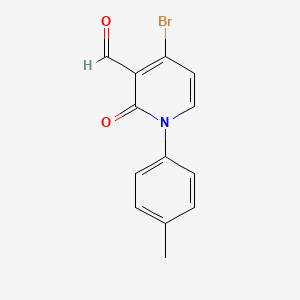
1-Benzyl-5-(4-chlorophenyl)-2-phenyl-2,3-dihydropyridin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-5-(4-chlorophenyl)-2-phenyl-2,3-dihydropyridin-4(1H)-one is a compound that belongs to the class of dihydropyridinones. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzyl group, a chlorophenyl group, and a phenyl group attached to a dihydropyridinone core.
Preparation Methods
The synthesis of 1-Benzyl-5-(4-chlorophenyl)-2-phenyl-2,3-dihydropyridin-4(1H)-one can be achieved through various synthetic routes. One common method involves the condensation of appropriate benzyl, chlorophenyl, and phenyl derivatives with a dihydropyridinone precursor under specific reaction conditions. The reaction typically requires the use of a base, such as sodium hydroxide, and a solvent, such as ethanol, to facilitate the condensation process. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product .
Chemical Reactions Analysis
1-Benzyl-5-(4-chlorophenyl)-2-phenyl-2,3-dihydropyridin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzyl, chlorophenyl, or phenyl rings are replaced with other substituents. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: It has shown potential as a bioactive molecule with various biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research has indicated its potential as a therapeutic agent for the treatment of certain diseases, such as cancer and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 1-Benzyl-5-(4-chlorophenyl)-2-phenyl-2,3-dihydropyridin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to reduced disease symptoms .
Comparison with Similar Compounds
1-Benzyl-5-(4-chlorophenyl)-2-phenyl-2,3-dihydropyridin-4(1H)-one can be compared with other similar compounds, such as:
1-Benzyl-5-(4-methylphenyl)-2-phenyl-2,3-dihydropyridin-4(1H)-one: This compound has a methyl group instead of a chlorine atom on the phenyl ring, which may result in different biological activities and properties.
1-Benzyl-5-(4-fluorophenyl)-2-phenyl-2,3-dihydropyridin-4(1H)-one: The presence of a fluorine atom can influence the compound’s reactivity and interactions with biological targets.
1-Benzyl-5-(4-nitrophenyl)-2-phenyl-2,3-dihydropyridin-4(1H)-one:
These comparisons highlight the uniqueness of this compound and its potential advantages over other similar compounds.
Properties
Molecular Formula |
C24H20ClNO |
|---|---|
Molecular Weight |
373.9 g/mol |
IUPAC Name |
1-benzyl-5-(4-chlorophenyl)-2-phenyl-2,3-dihydropyridin-4-one |
InChI |
InChI=1S/C24H20ClNO/c25-21-13-11-19(12-14-21)22-17-26(16-18-7-3-1-4-8-18)23(15-24(22)27)20-9-5-2-6-10-20/h1-14,17,23H,15-16H2 |
InChI Key |
WIYZMTOPAXVJRW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(C=C(C1=O)C2=CC=C(C=C2)Cl)CC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Bromospiro[1,2-dihydroindene-3,3'-pyrrolidine]](/img/structure/B11813197.png)
